molecular formula C10H9F3O B3052562 2-Methyl-2-[2-(trifluoromethyl)phenyl]oxirane CAS No. 42432-33-7

2-Methyl-2-[2-(trifluoromethyl)phenyl]oxirane

Cat. No.: B3052562
CAS No.: 42432-33-7
M. Wt: 202.17
InChI Key: YUSBYYGGAIUFJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-[2-(trifluoromethyl)phenyl]oxirane is an organic compound with the molecular formula C10H9F3O. It is a member of the oxirane family, characterized by a three-membered epoxide ring. The presence of a trifluoromethyl group attached to the phenyl ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[2-(trifluoromethyl)phenyl]oxirane typically involves the epoxidation of the corresponding alkene. One common method is the reaction of 2-(trifluoromethyl)styrene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds as follows:

2-(trifluoromethyl)styrene+m-CPBAThis compound+m-chlorobenzoic acid\text{2-(trifluoromethyl)styrene} + \text{m-CPBA} \rightarrow \text{this compound} + \text{m-chlorobenzoic acid} 2-(trifluoromethyl)styrene+m-CPBA→this compound+m-chlorobenzoic acid

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[2-(trifluoromethyl)phenyl]oxirane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.

    Reduction: Reduction reactions can convert the epoxide ring into alcohols or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or osmium tetroxide are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Scientific Research Applications

2-Methyl-2-[2-(trifluoromethyl)phenyl]oxirane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-[2-(trifluoromethyl)phenyl]oxirane involves the reactivity of its epoxide ring. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity is harnessed in various chemical transformations, making it a valuable intermediate in organic synthesis. The trifluoromethyl group enhances the compound’s stability and reactivity, influencing its interactions with molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-[2-(trifluoromethyl)phenyl]ethanol
  • 2-Methyl-2-[2-(trifluoromethyl)phenyl]acetaldehyde
  • 2-Methyl-2-[2-(trifluoromethyl)phenyl]acetic acid

Uniqueness

Compared to its analogs, 2-Methyl-2-[2-(trifluoromethyl)phenyl]oxirane stands out due to its epoxide ring, which imparts unique reactivity. The trifluoromethyl group further enhances its chemical stability and potential for diverse applications in synthesis and research .

Properties

IUPAC Name

2-methyl-2-[2-(trifluoromethyl)phenyl]oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-9(6-14-9)7-4-2-3-5-8(7)10(11,12)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSBYYGGAIUFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501250867
Record name 2-Methyl-2-[2-(trifluoromethyl)phenyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501250867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42432-33-7
Record name 2-Methyl-2-[2-(trifluoromethyl)phenyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42432-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2-[2-(trifluoromethyl)phenyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501250867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2-[2-(trifluoromethyl)phenyl]oxirane
Reactant of Route 2
Reactant of Route 2
2-Methyl-2-[2-(trifluoromethyl)phenyl]oxirane
Reactant of Route 3
Reactant of Route 3
2-Methyl-2-[2-(trifluoromethyl)phenyl]oxirane
Reactant of Route 4
Reactant of Route 4
2-Methyl-2-[2-(trifluoromethyl)phenyl]oxirane
Reactant of Route 5
Reactant of Route 5
2-Methyl-2-[2-(trifluoromethyl)phenyl]oxirane
Reactant of Route 6
Reactant of Route 6
2-Methyl-2-[2-(trifluoromethyl)phenyl]oxirane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.